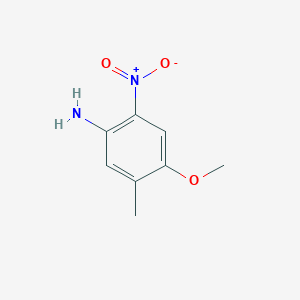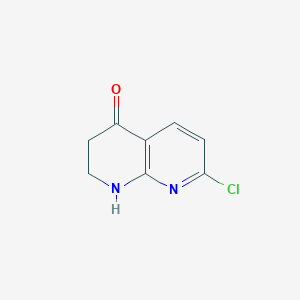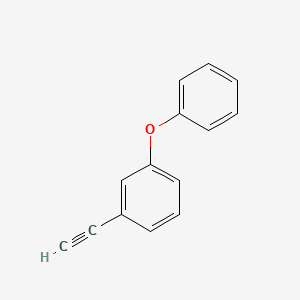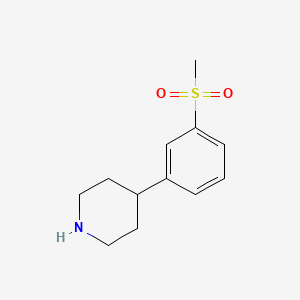![molecular formula C7H4Br2N2S B1601556 4,7-Dibromo-5-metilbenzo[c][1,2,5]tiadiazol CAS No. 2255-79-0](/img/structure/B1601556.png)
4,7-Dibromo-5-metilbenzo[c][1,2,5]tiadiazol
Descripción general
Descripción
4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole is an organic compound belonging to the class of benzothiadiazoles. This compound is characterized by the presence of two bromine atoms at positions 4 and 7, a methyl group at position 5, and a thiadiazole ring fused with a benzene ring.
Aplicaciones Científicas De Investigación
4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs and OPVs due to its excellent electron-accepting properties and ability to form conjugated systems
Fluorescent Sensors: The compound is employed in the design of fluorescent sensors for detecting various analytes, including metal ions and biological molecules.
Photocatalysis: It serves as a photocatalyst in organic reactions, particularly in visible-light-induced processes.
Mecanismo De Acción
Target of Action
The primary target of 4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole is organic semiconductors . It acts as a p-type semiconductor, facilitating the transport of positive charge carriers within the device . This compound exhibits high electron mobility and good stability, making it suitable for use in organic field-effect transistors and organic photovoltaic devices .
Mode of Action
4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole interacts with its targets by forming strong intermolecular interactions with other organic semiconductors . This interaction leads to efficient charge transport and improved device performance . The compound’s mode of action involves its ability to form these interactions, which are crucial for its function in electronic devices .
Biochemical Pathways
It’s used as a monomer for the synthesis of light-emitting and conducting polymers , which are key components in various electronic devices.
Pharmacokinetics
Its solid form and molecular weight of 29397 might suggest certain characteristics about its absorption and distribution.
Result of Action
The result of the action of 4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole is the improved performance of organic electronic devices . By facilitating efficient charge transport, the compound contributes to the high electron mobility and stability of these devices .
Análisis Bioquímico
Biochemical Properties
The role of 4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole in biochemical reactions is primarily related to its ability to form strong intermolecular interactions with other organic semiconductors . This leads to efficient charge transport and improved device performance
Molecular Mechanism
The mechanism of action of 4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole involves its ability to form strong intermolecular interactions with other organic semiconductors . This leads to efficient charge transport and improved device performance
Métodos De Preparación
The synthesis of 4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzene-1,2-diamine.
Cyclization: The diamine undergoes cyclization with sulfur and bromine to form the thiadiazole ring.
Bromination: The resulting compound is then brominated at positions 4 and 7 to yield 4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Comparación Con Compuestos Similares
4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole can be compared with other similar compounds such as:
4,7-Dibromo-2,1,3-benzothiadiazole: Lacks the methyl group at position 5, resulting in different photophysical properties.
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole: Contains hexyloxy groups, which enhance solubility and processability.
4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole: Contains only one bromine atom, leading to different reactivity and applications.
The uniqueness of 4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole lies in its specific substitution pattern, which imparts distinct electronic and photophysical properties, making it highly valuable for various applications in organic electronics and materials science .
Propiedades
IUPAC Name |
4,7-dibromo-5-methyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c1-3-2-4(8)6-7(5(3)9)11-12-10-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRMTTBJJGMXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480015 | |
| Record name | 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2255-79-0 | |
| Record name | 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2255-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















